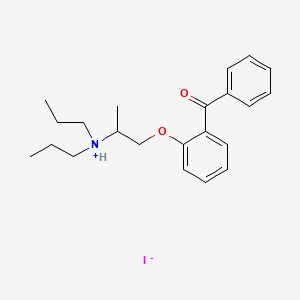
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide is a chemical compound with a complex structure that includes a benzophenone core substituted with a dipropylamino group and a propoxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide typically involves multiple steps, starting with the preparation of the benzophenone core. The benzophenone is then reacted with 2-(dipropylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(Dipropylamino)propoxy)benzophenone. This intermediate is subsequently treated with hydroiodic acid to yield the final hydriodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone core to diphenylmethanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dipropylamino group or the propoxy linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone carboxylic acids, while reduction can produce diphenylmethanol derivatives .
Aplicaciones Científicas De Investigación
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A simpler structure with similar chemical properties.
Diphenylmethanol: A reduction product of benzophenone with different reactivity.
Dihydrocoumarin: A derivative with a similar core structure but different functional groups.
Uniqueness
2-(2-(Dipropylamino)propoxy)benzophenone hydriodide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .
Propiedades
Número CAS |
10401-25-9 |
|---|---|
Fórmula molecular |
C22H30INO2 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
1-(2-benzoylphenoxy)propan-2-yl-dipropylazanium;iodide |
InChI |
InChI=1S/C22H29NO2.HI/c1-4-15-23(16-5-2)18(3)17-25-21-14-10-9-13-20(21)22(24)19-11-7-6-8-12-19;/h6-14,18H,4-5,15-17H2,1-3H3;1H |
Clave InChI |
RCNOSIFVZRMVDJ-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH+](CCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





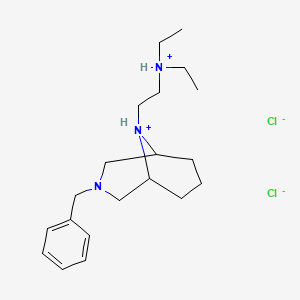


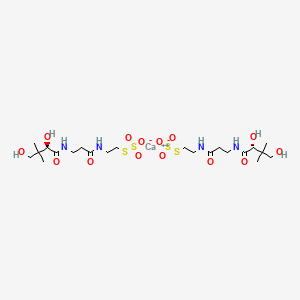
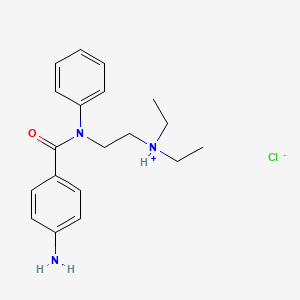

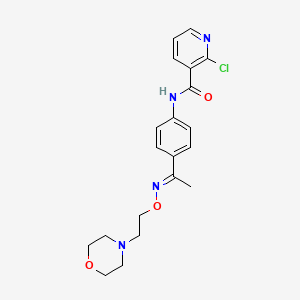

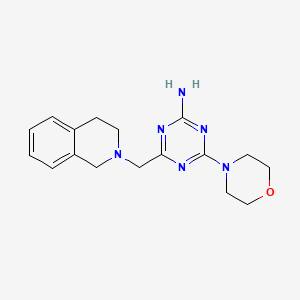

![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
